molecular formula C9H11N B115558 2,3-Dimethyl-1-propa-1,2-dienylpyrrole CAS No. 152482-34-3

2,3-Dimethyl-1-propa-1,2-dienylpyrrole

Cat. No.: B115558
CAS No.: 152482-34-3
M. Wt: 133.19 g/mol
InChI Key: JLFHPPGYANAECW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-propa-1,2-dienylpyrrole is a substituted pyrrole derivative characterized by a propargyl (1-propa-1,2-dienyl) group at the 1-position and methyl groups at the 2- and 3-positions of the pyrrole ring. Its synthesis typically involves cyclization or substitution reactions on pyrrole precursors, though specific protocols are less documented in publicly available literature.

Properties

CAS No.

152482-34-3

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-4-6-10-7-5-8(2)9(10)3/h5-7H,1H2,2-3H3

InChI Key

JLFHPPGYANAECW-UHFFFAOYSA-N

SMILES

CC1=C(N(C=C1)C=C=C)C

Canonical SMILES

CC1=C(N(C=C1)C=C=C)C

Synonyms

1H-Pyrrole,2,3-dimethyl-1-(1,2-propadienyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs include 1-propargylpyrrole derivatives and methyl-substituted pyrroles . Key comparisons are outlined below:

Property 2,3-Dimethyl-1-propa-1,2-dienylpyrrole Ethyl 5-(3-Aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate 1-Propargylpyrrole (Hypothetical)
Substituents 2,3-dimethyl; propargyl at 1-position 3-aminophenyl, cyano, ethyl carboxylate Propargyl only
Electron Effects Electron-donating (methyl) + electron-withdrawing (allene) Electron-withdrawing (cyano, carboxylate) dominate Neutral (propargyl)
Spectral Data (NMR) Not reported 147.87 ppm (s), 163.88 ppm (s) (¹³C NMR) N/A
Mass Spectrometry (MS) Not reported m/z 454 (M⁺) Lower molecular ion expected

Key Observations :

  • The allene group introduces unique conjugation effects, differentiating its electronic behavior from cyano- or carboxylate-substituted pyrroles (e.g., the compound in ), which exhibit stronger electron-withdrawing character .

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